Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25FN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent for various conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate include:
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H25FN2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) |
InChI Key |
VLWOBYNGTPAMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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